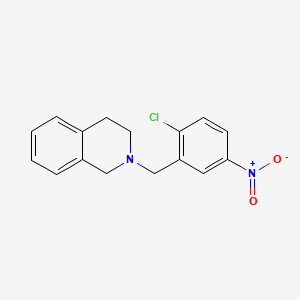![molecular formula C17H12N2OS B5644154 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5644154.png)
5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. This compound is a member of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is not fully understood. However, it is believed that this compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological activity being studied. For example, in cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. In bacteria, it has been shown to disrupt the cell membrane and inhibit DNA synthesis. In viruses, it has been found to inhibit virus entry and replication. Finally, in inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one in lab experiments is its diverse range of biological activities. This compound can be used to study various biological processes, including cancer cell growth, bacterial and viral infections, and inflammation. Additionally, the synthesis method for this compound is relatively simple, and the yield is typically high. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments to study its biological activities.
将来の方向性
There are several future directions for the study of 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one. First, further research is needed to fully understand its mechanism of action. This will enable researchers to design more targeted experiments to study its biological activities. Second, more studies are needed to explore the potential applications of this compound in the treatment of various diseases, including cancer, bacterial and viral infections, and inflammation. Finally, further research is needed to optimize the synthesis method for this compound to improve its purity and yield.
合成法
The synthesis of 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves the reaction of 2-aminobenzonitrile and phenacyl bromide in the presence of potassium carbonate and dimethylformamide. The reaction proceeds through a cyclization process to form the desired compound. The yield of this synthesis method is typically high, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has been found to exhibit a range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, this compound has been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as influenza virus. Finally, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c20-14-11-21-17-18-15(12-7-3-1-4-8-12)16(19(14)17)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVCSGZJKQCROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C(=C(N=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5644085.png)

![1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5644103.png)
![N-{[(4-anilinophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5644110.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5644118.png)
![5-[4-(benzyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5644130.png)
![N-[2-(4-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5644133.png)
![3-[2-(difluoromethoxy)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B5644139.png)
![2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B5644140.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5644141.png)

![8-[(3-fluorophenyl)acetyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5644162.png)

![9-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644164.png)
